molecular formula C25H27N5O3 B3011925 2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-(4-methylbenzyl)acetamide CAS No. 1357815-92-9

2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-(4-methylbenzyl)acetamide

Cat. No.: B3011925
CAS No.: 1357815-92-9
M. Wt: 445.523
InChI Key: RCJZKPZUEFTWFQ-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo-pyrimidinone class, characterized by a bicyclic core with a pyrazole fused to a pyrimidine ring. The structure includes a benzyl group at position 6 of the pyrimidinone ring and an N-(4-methylbenzyl)acetamide substituent at position 2.

Key structural features:

  • Core scaffold: Pyrazolo[4,3-d]pyrimidin-5,7-dione.
  • Substituents:
    • 6-Benzyl group: Enhances hydrophobic interactions in binding pockets.
    • 1-Ethyl and 3-methyl groups: Influence steric and electronic properties.
    • N-(4-Methylbenzyl)acetamide: Modulates solubility and target selectivity.

Properties

IUPAC Name

2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl)-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O3/c1-4-30-23-22(18(3)27-30)28(16-21(31)26-14-19-12-10-17(2)11-13-19)25(33)29(24(23)32)15-20-8-6-5-7-9-20/h5-13H,4,14-16H2,1-3H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCJZKPZUEFTWFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N(C(=O)N(C2=O)CC3=CC=CC=C3)CC(=O)NCC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-(4-methylbenzyl)acetamide is a complex organic compound belonging to the class of pyrazolopyrimidines. This compound has garnered attention due to its diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties. The unique structural features of this compound contribute to its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C25H27N5O3C_{25}H_{27}N_{5}O_{3} with a molecular weight of approximately 445.5 g/mol. The structure includes a pyrazolo[4,3-d]pyrimidine core with various substituents that enhance its biological activity.

PropertyValue
Molecular FormulaC25H27N5O3
Molecular Weight445.5 g/mol
CAS Number1358627-49-2

Anticancer Activity

Research has indicated that compounds with a pyrazolo[4,3-d]pyrimidine scaffold exhibit significant anticancer properties. Studies have shown that similar derivatives can inhibit cancer cell proliferation through various mechanisms:

  • Inhibition of Tumor Growth : The compound has been tested against several cancer cell lines, demonstrating cytotoxic effects particularly against colon cancer (CaCO-2) cells .
  • Mechanism of Action : The anticancer activity is believed to involve the inhibition of key enzymes involved in cell cycle regulation and apoptosis pathways .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored:

  • Cytokine Inhibition : It has been reported that related compounds can reduce the production of pro-inflammatory cytokines, suggesting a mechanism for mitigating inflammation.
  • Animal Studies : Preclinical studies in animal models have shown promising results in reducing inflammation markers following administration of the compound .

Antiviral Properties

The antiviral activity of this compound has been investigated with respect to several viral pathogens:

  • HIV Inhibition : Preliminary studies indicate that this compound may inhibit HIV replication by targeting specific viral enzymes essential for its lifecycle.
  • Broad-Spectrum Activity : The compound's structure suggests potential effectiveness against other viral infections due to its ability to interact with viral proteins .

Case Studies and Research Findings

Several studies have documented the biological activities of this compound and its analogs:

  • Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry highlighted the synthesis and evaluation of pyrazolopyrimidine derivatives showing promising anticancer activity against various cell lines .
  • Anti-inflammatory Research : Research findings published in Bioorganic & Medicinal Chemistry Letters demonstrated that similar compounds could significantly lower inflammation markers in vitro and in vivo models .
  • Antiviral Screening : A recent study focused on the antiviral properties of pyrazolo[4,3-d]pyrimidines found that certain derivatives exhibited potent inhibitory effects on viral replication in cell cultures .

Scientific Research Applications

The compound features a pyrazolo-pyrimidine core, which is significant in many pharmacological activities. The presence of various functional groups such as benzyl and acetamide contributes to its chemical reactivity and biological interactions.

Preliminary studies indicate that this compound exhibits significant biological activities. It may act as an inhibitor of specific enzymes or receptors involved in various biological pathways. The structural modifications, such as the presence of chloro and methoxy groups in related analogs, enhance its interaction with biological targets, potentially leading to therapeutic applications in:

  • Oncology : Targeting cancer cell proliferation.
  • Infectious Diseases : Inhibiting pathogen growth or replication.

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of structurally similar compounds derived from pyrazolo-pyrimidines. The results indicated that compounds with similar scaffolds showed promising activity against various cancer cell lines, suggesting that modifications to the structure can enhance efficacy against specific targets.

Case Study 2: Enzyme Inhibition

Research focused on enzyme inhibition revealed that certain derivatives of pyrazolo-pyrimidines could effectively inhibit kinases involved in cancer progression. This suggests that 2-(6-benzyl-1-ethyl...) may have similar inhibitory effects due to its structural characteristics.

Comparison with Similar Compounds

Key Observations :

  • Position 6 Substitutions : The target compound’s benzyl group (hydrophobic) contrasts with 2-phenylethyl (enhanced flexibility) and 4-fluorobenzyl (electron-withdrawing) groups in analogues. These differences impact binding affinity and metabolic stability .
  • Position 4 Substitutions : The 4-methylbenzyl group in the target compound offers moderate lipophilicity compared to the 4-fluorobenzyl group (polarity due to fluorine) or unsubstituted benzyl (lower steric hindrance) .

Bioactivity and Mode of Action

  • Kinase Inhibition : Analogues with 4-fluorobenzyl substituents exhibit IC₅₀ values < 100 nM against tyrosine kinases, attributed to fluorine’s electronegativity enhancing hydrogen bonding .
  • Anti-inflammatory Activity : Compounds with 4-methylbenzyl groups show reduced cyclooxygenase-2 (COX-2) inhibition compared to bulkier substituents, suggesting steric effects modulate selectivity .
  • Metabolic Stability : The 2-phenylethyl group in one analogue increases metabolic clearance due to enhanced oxidative susceptibility, whereas benzyl groups in the target compound may improve stability .

Computational Similarity Metrics

Molecular similarity analysis using Tanimoto and Dice indices (based on MACCS or Morgan fingerprints) reveals:

  • Tanimoto Scores : The target compound shares >85% similarity with 4-fluorobenzyl analogues, indicating overlapping pharmacophores .
  • Bioactivity Clustering: Hierarchical clustering of bioactivity profiles groups the target compound with kinase inhibitors, aligning with structural similarities to known kinase-binding scaffolds .

Q & A

Q. What are the critical steps in synthesizing this compound, and how can reaction purity be optimized?

  • Methodological Answer : The synthesis typically involves multi-step heterocyclic condensation. Key steps include:
  • Core formation : Cyclization of pyrazolo-pyrimidinone intermediates using chloroacetic acid and aromatic aldehydes under reflux with sodium acetate in acetic anhydride/acetic acid (10:20 mL) .
  • Substituent introduction : Alkylation or amidation at the pyrimidine N1 and C6 positions using benzyl halides or activated acetamide derivatives (e.g., 4-methylbenzyl chloride) .
  • Purity optimization : Recrystallization from DMF/water (yield ~57–68%) or chromatographic purification with silica gel and ethyl acetate/hexane gradients. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How is the compound structurally characterized, and which spectroscopic techniques are most reliable?

  • Methodological Answer : Use a combination of:
  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR (DMSO-d6d_6) to confirm substituent positions (e.g., benzyl protons at δ 7.2–7.4 ppm, methyl groups at δ 2.2–2.4 ppm) .
  • IR spectroscopy : Identify carbonyl stretches (C=O at ~1719 cm1^{-1}) and amide bonds (N-H at ~3423 cm1^{-1}) .
  • Mass spectrometry : High-resolution MS (e.g., m/z 386 [M+^+] for C20_{20}H10_{10}N4_4O3_3S) to verify molecular weight .
  • X-ray crystallography (if crystals form): Resolve tautomeric forms and hydrogen-bonding networks .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

  • Methodological Answer :
  • Variation of substituents : Replace the 4-methylbenzyl group with electron-withdrawing (e.g., -CF3_3) or bulky groups to assess steric/electronic effects on receptor binding .
  • Bioisosteric replacement : Substitute the pyrazolo-pyrimidinone core with thieno-pyrimidine or quinazoline analogs to evaluate scaffold flexibility .
  • In vitro assays : Test analogs against kinase panels (e.g., EGFR, VEGFR) to map selectivity profiles .

Q. How can contradictions in biological activity data (e.g., inconsistent IC50_{50} values) be resolved?

  • Methodological Answer :
  • Assay standardization : Use ATP concentration-matched kinase assays to control for competition artifacts .
  • Orthogonal validation : Confirm activity via SPR (surface plasmon resonance) for binding affinity and cellular proliferation assays (e.g., MTT in cancer cell lines) .
  • Solubility checks : Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid aggregation-induced false negatives .

Q. What computational strategies are effective for predicting off-target interactions?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina with crystal structures of homologous targets (e.g., PDB: 1M17 for kinases) to prioritize high-affinity binding poses .
  • MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes (e.g., RMSD < 2.0 Å indicates stable binding) .
  • Pharmacophore modeling : Align with known inhibitors (e.g., imatinib) to identify critical hydrogen-bond acceptors and hydrophobic pockets .

Q. How can metabolic stability be improved without compromising potency?

  • Methodological Answer :
  • Introduce fluorine : Replace the benzyl group with a 4-fluorobenzyl moiety to enhance oxidative stability (C-F bonds resist CYP450 metabolism) .
  • Reduce logP : Add polar groups (e.g., -OH, -SO2_2NH2_2) to decrease lipophilicity while maintaining target engagement (target logP < 3.5) .
  • In vitro ADME : Test microsomal stability (human liver microsomes, 1 mg/mL) and monitor metabolite formation via LC-MS .

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